N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indole moiety with an acetamido and methoxy-substituted phenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzyl group. The phenyl ring is then functionalized with acetamido and methoxy groups. The final step involves coupling the indole derivative with the substituted phenyl ring under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-acetamido-2-methoxyphenyl)-2-(1H-indol-3-yl)acetamide: Lacks the benzyl group, which may affect its biological activity.
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)propionamide: Similar structure but with a propionamide group instead of acetamide.
Uniqueness
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the benzyl group and the specific substitution pattern on the phenyl ring can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(1-benzylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-18(30)27-21-12-13-25(32-2)23(15-21)28-26(31)14-20-17-29(16-19-8-4-3-5-9-19)24-11-7-6-10-22(20)24/h3-13,15,17H,14,16H2,1-2H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVCPDBQBRUKEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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